Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon .
Scientific Research Applications
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-15(20)18-9-6-13(7-10-18)14-8-11-19(12-14)16(21)22-17(2,3)4/h5,13-14H,1,6-12H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZQUGPZZCUQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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